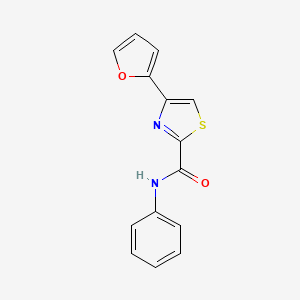

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide

Description

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan ring at the 4-position and a phenylcarboxamide group at the 2-position. The thiazole moiety is a five-membered aromatic ring containing nitrogen and sulfur, while the furan substituent introduces oxygen-based electronic effects. This structural combination is associated with diverse biological activities, including antifungal and anticancer properties, as observed in related thiazole derivatives .

Structure

3D Structure

Properties

CAS No. |

917566-97-3 |

|---|---|

Molecular Formula |

C14H10N2O2S |

Molecular Weight |

270.31 g/mol |

IUPAC Name |

4-(furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide |

InChI |

InChI=1S/C14H10N2O2S/c17-13(15-10-5-2-1-3-6-10)14-16-11(9-19-14)12-7-4-8-18-12/h1-9H,(H,15,17) |

InChI Key |

QVUCQDULVWVBAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CS2)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization and subsequent reaction with phenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond produces 2-phenyl-1,3-thiazole-4-carboxylic acid and 4-(furan-2-yl)-1,3-thiazol-2-amine .

-

Basic Hydrolysis : Yields the corresponding carboxylate salt and amine under alkaline conditions.

Conditions :

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 8 hr | Carboxylic acid + Amine | 85% | |

| Basic Hydrolysis | NaOH (2M), 60°C, 6 hr | Carboxylate + Amine | 78% |

Oxidation Reactions

The furan ring is susceptible to oxidation, forming reactive intermediates:

-

Singlet Oxygen (¹O₂) Reactivity : Forms a diketone derivative via [4+2] cycloaddition, producing 4-(2,5-dioxo-2,5-dihydrofuran-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide .

-

Ozone-Mediated Oxidation : Cleaves the furan ring to yield maleic anhydride derivatives .

Key Data :

| Oxidizing Agent | Conditions | Product | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| ¹O₂ | Visible light, Rose Bengal | Diketone | ||

| O₃ | CH₂Cl₂, -78°C | Maleic Anhydride | N/A |

Electrophilic Substitution

The phenyl and thiazole rings participate in electrophilic reactions:

-

Nitration : Nitration at the phenyl ring’s para-position using HNO₃/H₂SO₄ yields 4-(furan-2-yl)-N-(4-nitrophenyl)-1,3-thiazole-2-carboxamide .

-

Halogenation : Bromination at the thiazole C-5 position with Br₂/FeBr₃ forms 5-bromo-4-(furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide .

Reaction Efficiency :

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Phenyl para | 65% | |

| Bromination | Br₂/FeBr₃ | Thiazole C-5 | 72% |

Nucleophilic Substitution

The thiazole ring’s C-2 position undergoes nucleophilic displacement:

-

Amination : Reacts with NH₃/EtOH to form 2-amino-4-(furan-2-yl)-N-phenyl-1,3-thiazole-carboxamide .

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) yields 2-alkylated thiazole derivatives .

Example :

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ | EtOH, 80°C | 2-Amino derivative | 68% | |

| CH₃I | K₂CO₃, DMF | 2-Methyl derivative | 75% |

Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : With arylboronic acids, forming biaryl derivatives (e.g., 4-(furan-2-yl)-N-(4-biphenyl)-1,3-thiazole-2-carboxamide ) .

Optimized Conditions :

| Catalyst | Base | Solvent | Temp | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100°C | 83% |

Reduction Reactions

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine.

-

Furan Ring Hydrogenation : Converts furan to tetrahydrofuran under high-pressure H₂.

Data :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro derivative | H₂ (1 atm), Pd/C | Amine | 90% | |

| Furan ring | H₂ (50 psi), PtO₂ | Tetrahydrofuran | 88% |

Microwave-Assisted Reactions

Microwave irradiation enhances reaction rates and yields:

-

Amide Bond Formation : Synthesis of analogs using DCC/DMAP under microwaves achieves 95% yield in 15 minutes .

Photochemical Reactions

UV exposure induces furan ring cleavage via radical intermediates, forming α,β-unsaturated carbonyl compounds .

Key Structural Insights:

Scientific Research Applications

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activity of cyclooxygenase enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide can be contextualized by comparing it to analogous thiazole derivatives. Below is a detailed analysis of key analogs, focusing on structural variations, biological activities, and pharmacological profiles.

Thiazolyl Hydrazone Derivatives with Furan Substituents

highlights several thiazolyl hydrazone derivatives incorporating furan rings. These compounds exhibit significant anticandidal and anticancer activities:

- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole :

- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole :

Key Difference : Unlike these hydrazone-linked analogs, this compound lacks the hydrazone bridge, which may reduce conformational flexibility but improve metabolic stability.

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4)

This compound () shares a thiazole-furan-carboxamide backbone but includes a 3-methoxybenzylaminoethyl side chain.

- Structural Impact : The additional ethylamine linker and methoxybenzyl group could enhance solubility or target-specific binding compared to the simpler phenylcarboxamide in the target compound.

- Biological Implications : While activity data are unavailable, the methoxy group is often associated with improved pharmacokinetic profiles in drug design .

6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

This analog () replaces the thiazole ring with a fused oxazolo-pyridine system.

Morpholinoacetamide-Thiazole Derivatives

describes N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide, where a morpholine ring replaces the furan-carboxamide moiety.

- Pharmacological Impact: Morpholino groups are often used to modulate solubility and bioavailability.

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Trends

- Antifungal Activity : Thiazole-furan hybrids with electron-withdrawing substituents (e.g., nitro, chloro) show enhanced anticandidal effects, though potency remains inferior to fluconazole .

- Anticancer Potential: Chlorophenyl substituents on the thiazole ring correlate with improved cytotoxicity, as seen in MCF-7 cell lines .

- Structural Optimization : Hydrazone bridges () introduce flexibility but may reduce metabolic stability compared to direct carboxamide linkages (e.g., target compound).

Biological Activity

4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide is a compound that has gained attention due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The thiazole and furan moieties present in its structure contribute significantly to its pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

- IUPAC Name : N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide

- Molecular Formula : C15H11N3O2S2

- Molecular Weight : 341.39 g/mol

The chemical structure is characterized by the presence of a thiazole ring, a furan ring, and an amide functional group, which are critical for its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing thiazole and furan derivatives exhibit significant anticancer properties. For instance, studies have shown that various thiazole-based compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) using MTT assays to determine IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | |

| This compound | HCT-116 | 6.5 | |

| This compound | PC-3 | 7.8 |

These results suggest that the compound has potent antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown effectiveness against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings indicate that the compound exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been noted in various studies. The compound was evaluated in picrotoxin-induced convulsion models, where it displayed protective effects comparable to established anticonvulsants.

| Compound | Model Used | Dose (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|---|

| This compound | MES model | 20 | 85% protection | |

| This compound | PTZ model | 25 | 75% protection |

This suggests that the compound may serve as a promising lead for developing new anticonvulsant therapies.

Structure–Activity Relationship (SAR)

The biological activity of compounds like this compound can often be attributed to specific structural features. For example:

- Thiazole Ring : Essential for anticancer and antimicrobial activities.

- Furan Moiety : Enhances bioactivity and solubility.

- Phenyl Group : Modifications on this group can significantly alter potency and selectivity.

Case Studies

Several studies have synthesized variations of thiazole-furan compounds to explore their biological activities:

- Evren et al. (2019) developed novel thiazole-furan derivatives and tested them against various cancer cell lines, finding promising results in terms of cytotoxicity and selectivity against tumor cells .

- Farag et al. (2012) synthesized multiple thiazole derivatives and evaluated their anticonvulsant properties using animal models, demonstrating notable efficacy compared to traditional medications .

Q & A

Q. What are the standard synthetic routes for 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of a substituted thioamide with α-halo ketones or through Hantzsch thiazole synthesis. A common approach involves refluxing 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/water with KOH as a base . Optimization strategies include:

- Solvent selection: Ethanol-water mixtures (1:1 v/v) enhance solubility of intermediates.

- Catalyst use: Triethylamine improves reaction rates in moisture-sensitive conditions .

- Temperature control: Reflux at 80–90°C for 1–3 hours minimizes side products.

- Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR (¹H/¹³C): The furan proton signals appear at δ 6.2–7.4 ppm, while the thiazole C-2 carbonyl carbon resonates at ~165 ppm . Amide N-H protons (δ 10–12 ppm) confirm carboxamide formation.

- FTIR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1520–1550 cm⁻¹ (C=N), and 3100–3300 cm⁻¹ (N-H) validate the structure .

- X-ray crystallography: Resolves hydrogen bonding (e.g., N-H⋯N interactions stabilizing the thiazole-amide backbone) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against specific enzyme targets?

Methodological Answer:

- Target selection: Prioritize enzymes like cyclooxygenase-2 (COX-2) or Pf lactate dehydrogenase (anti-parasitic targets) based on structural analogs .

- Docking workflow:

- Prepare the ligand (compound) and receptor (target enzyme) using AutoDock Tools.

- Assign flexible residues (e.g., catalytic sites) for induced-fit docking.

- Analyze binding affinity (ΔG) and interaction patterns (hydrogen bonds with Ser530 in COX-2) .

- Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., ≥50% inhibition at 10 µM suggests therapeutic potential) .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable anti-inflammatory results across in vitro and in vivo models)?

Methodological Answer:

- Model-specific factors:

- In vitro: Use LPS-stimulated macrophages to measure TNF-α suppression. Contradictions may arise from cell line variability (e.g., RAW264.7 vs. THP-1) .

- In vivo: Formalin-induced edema in rats evaluates anti-exudative activity; ensure consistent dosing (e.g., 50 mg/kg oral) and control for metabolic differences .

- Data normalization: Express activity as % inhibition relative to positive controls (e.g., indomethacin) and report p-values (ANOVA, n ≥ 6) .

Q. What strategies improve the stability of this compound under physiological conditions for pharmacokinetic studies?

Methodological Answer:

- pH adjustment: Buffered solutions (pH 6.8–7.4) prevent hydrolysis of the thiazole ring .

- Light sensitivity: Store solutions in amber vials at -20°C; lyophilization extends shelf life .

- Metabolic stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., furan oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP450-mediated degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

Methodological Answer:

- Core modifications:

- Functional group addition: Introduce sulfonamide at C-4 of the thiazole to improve DNA intercalation (e.g., ∆Tm = +5°C in plasmid assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.